Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a chromenone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the chromenone moiety with the piperidine ring through a nucleophilic substitution reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
- Methyl piperidine-4-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is unique due to the specific substitution pattern on the chromenone moiety and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25NO4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-7-9-21(10-8-15)12-16-11-18(22)25-19-14(3)13(2)5-6-17(16)19/h5-6,11,15H,4,7-10,12H2,1-3H3 |
InChI Key |
QYEWEQCYQIUCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
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